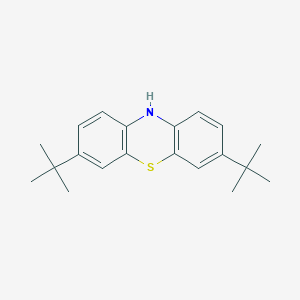

3,7-DI-Tert-butyl-10H-phenothiazine

Description

Properties

IUPAC Name |

3,7-ditert-butyl-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-19(2,3)13-7-9-15-17(11-13)22-18-12-14(20(4,5)6)8-10-16(18)21-15/h7-12,21H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOZRARWBPCXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622317 | |

| Record name | 3,7-Di-tert-butyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27075-55-4 | |

| Record name | 3,7-Di-tert-butyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DI-Tert-butyl-10H-phenothiazine typically involves the introduction of tert-butyl groups onto the phenothiazine core. One common method is the alkylation of phenothiazine with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-DI-Tert-butyl-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenothiazines .

Scientific Research Applications

Chemical Properties and Stability

The compound exhibits notable stability due to its steric hindrance from the tert-butyl groups, making it less susceptible to oxidation and degradation. Its chemical formula is CHNS, and it features a bicyclic structure that incorporates nitrogen and sulfur atoms. This structural configuration contributes to its biological activities and interaction with various biological targets.

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that 3,7-di-tert-butyl-10H-phenothiazine acts as a significant antioxidant and radical scavenger. This property is particularly relevant in preventing oxidative stress-related diseases, which are linked to conditions such as cardiovascular diseases and neurodegenerative disorders.

Antibacterial Activity

Studies have demonstrated that derivatives of phenothiazine compounds, including this compound, exhibit antibacterial properties against various pathogenic strains. For instance, a library of substituted phenothiazine salts showed distinct inhibition against Mycobacterium tuberculosis, Staphylococcus aureus, and several Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae at lower micromolar concentrations .

Neurological Applications

Compounds in the phenothiazine class are well-known for their antipsychotic properties. This compound has been explored for its potential effects on neurological conditions such as Alzheimer's disease. Research suggests that it may play a role in inhibiting protein aggregation associated with neurodegenerative diseases .

Material Science Applications

Photovoltaic Materials

The compound's electronic properties have made it a candidate for use in organic photovoltaic devices. Its ability to act as a donor material in bulk heterojunction solar cells has been investigated, showing promising results in enhancing energy conversion efficiency .

Fluorescent Dyes

Due to its emissive properties, this compound can be utilized as a fluorescent dye in various applications such as bioimaging and sensing technologies. Its tunable fluorescence characteristics allow for potential applications in detecting biological markers .

Case Studies

| Study Title | Findings | Applications |

|---|---|---|

| Antioxidant Activity of Phenothiazines | Demonstrated significant radical scavenging activity | Potential use in oxidative stress-related therapies |

| Antibacterial Screening of Phenothiazine Derivatives | Inhibition of bacterial growth at low concentrations | Development of new antibacterial agents |

| Neurological Effects on Alzheimer’s Models | Reduced amyloid plaque formation | Therapeutic strategies for Alzheimer’s disease |

Mechanism of Action

The mechanism of action of 3,7-DI-Tert-butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

- In contrast, benzyl substitution at position 10 (e.g., 10-benzyl-1,9-dibromo-DTP) enhances ambient stability .

- Reactivity: Brominated derivatives (e.g., 3,7-Dibromo-10H-phenothiazine) are reactive intermediates for cross-coupling, enabling tailored electronic modifications .

Thermal and Electronic Properties

- Thermal Stability : DTP exhibits superior thermal stability (403°C) compared to carbazole-based analogues (388°C), attributed to tert-butyl groups stabilizing the molecular framework .

- Electronic Effects : The tert-butyl groups in DTP induce a butterfly-shaped conformation, reducing electron density communication between HOMO and LUMO. This contrasts with methoxy or bromine substituents, which alter electron donation/withdrawal .

Biological Activity

3,7-Di-tert-butyl-10H-phenothiazine (DTBPT) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, properties, and various biological effects, including antibacterial and antioxidant activities, supported by relevant case studies and research findings.

This compound is a phenothiazine derivative with the chemical formula . Its structure includes two tert-butyl groups at positions 3 and 7 of the phenothiazine ring system. The synthesis typically involves reactions such as reductive amination or alkylation of phenothiazine precursors under controlled conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DTBPT against various pathogenic bacteria. A screening assay demonstrated its effectiveness against strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and several Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these bacteria were found to be in the lower micromolar range, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of DTBPT

| Bacterial Strain | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 12.5 |

| Staphylococcus aureus | 6.69 |

| Escherichia coli | >100 |

| Acinetobacter baumannii | 50 |

| Klebsiella pneumoniae | >100 |

This data suggests that DTBPT could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Antioxidant Activity

DTBPT has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The compound's ability to donate electrons makes it a potential therapeutic agent in conditions characterized by oxidative damage .

Case Studies

- Study on Antibacterial Efficacy : A comprehensive study published in Chemistry - A European Journal assessed various phenothiazine derivatives, including DTBPT. The results showed that DTBPT exhibited significant inhibition of bacterial growth in vitro, supporting its potential use in antimicrobial therapies .

- Antioxidant Mechanism Investigation : Research conducted by PubChem revealed that DTBPT acts as an effective antioxidant by reducing oxidative stress markers in cellular models. This study emphasizes its potential application in neurodegenerative diseases where oxidative damage plays a critical role .

Q & A

Q. What synthetic methodologies are commonly employed for 3,7-DI-Tert-butyl-10H-phenothiazine and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are synthesized by reacting 10H-phenothiazine with tert-butyl groups under controlled conditions (e.g., CH₂Cl₂ solvent, TFA/Et₃SiH as catalysts, and NaOH for pH adjustment). Purification is achieved via column chromatography, yielding compounds confirmed by NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on combined analytical techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing tert-butyl groups (δ ~1.3 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm) .

- Mass spectrometry (ESI±) : Verifies molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and fragmentation patterns .

- Melting point analysis : Provides additional purity validation (e.g., 132–133°C for hydroxamic acid derivatives) .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₃₁H₄₅NS (MW: 463.76 g/mol) .

- Solubility : Generally lipophilic due to tert-butyl substituents; soluble in DMF, DCM, and THF .

- Thermal stability : Decomposes above 250°C, as observed in differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can selective functionalization at the 3,7-positions of phenothiazine be achieved to avoid byproducts?

Steric hindrance from tert-butyl groups directs electrophilic substitutions to specific positions. For nitration, controlled reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize polysubstitution. Monitoring via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) reduces side products .

Q. What strategies are effective in enhancing the bioactivity of this compound as a histone deacetylase (HDAC) inhibitor?

- Hydroxamic acid modification : Introducing a hydroxamic acid group (e.g., compound 22 ) enhances metal-binding affinity to HDAC active sites. This is achieved by coupling benzoic acid derivatives with hydroxylamine using COMU/DIPEA in DMF .

- Structure-activity relationship (SAR) studies : Systematic substitution of tert-butyl groups with electron-withdrawing groups (e.g., NO₂) improves inhibitory potency against HDAC6 .

Q. How do conflicting NMR spectral data for phenothiazine derivatives arise, and how can they be resolved?

Discrepancies may stem from conformational flexibility or solvent effects. For example, tert-butyl groups induce axial chirality, leading to split signals in aromatic regions. Using deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) clarifies overlapping peaks .

Q. What computational methods are suitable for predicting the redox behavior of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and oxidation potentials. These correlate with experimental cyclic voltammetry data, showing a redox potential of ~0.5 V vs. Ag/AgCl due to the electron-donating tert-butyl groups .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Catalyst screening : Et₃SiH/TFA outperforms traditional Lewis acids (e.g., AlCl₃) in minimizing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of bulky tert-butyl reagents .

- Scalable purification : Gradient elution in flash chromatography (hexane/EtOAc) improves separation efficiency .

Q. What analytical challenges arise in characterizing tert-butyl-substituted phenothiazines, and how are they addressed?

- Low solubility : Sonication or heating in DMSO-d₆ aids NMR sample preparation .

- Mass spectral complexity : High-resolution MS (HRMS) with ESI+ ionization resolves isotopic patterns for accurate mass assignment .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting biological activity data across phenothiazine derivatives?

Variations in HDAC isoform selectivity (e.g., HDAC6 vs. HDAC1) may arise from substituent positioning. For example, 3,7-di-tert-butyl derivatives show higher HDAC6 inhibition (IC₅₀ = 0.8 µM) compared to nitro-substituted analogs (IC₅₀ = 2.3 µM). Dose-response assays and molecular docking validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.